2-(2-Imidazolyl)aniline Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

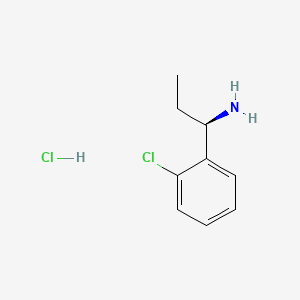

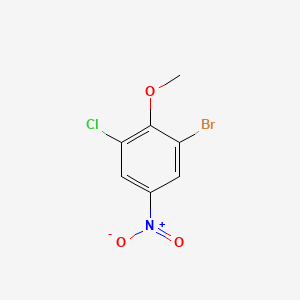

2-(2-Imidazolyl)aniline Hydrochloride is a chemical compound with the CAS Number: 1261269-03-7 and Linear Formula: C9H9N3.ClH . It has a molecular weight of 195.65 .

Synthesis Analysis

The synthesis of imidazoles, including this compound, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles is focused on the bonds constructed during the formation of the imidazole . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H9N3.ClH . The InChI Code is 1S/C9H9N3.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2,(H,11,12);1H .Chemical Reactions Analysis

Imidazoles, including this compound, are involved in a variety of chemical reactions. For instance, the synthesis of 2,4,5-trisubstited NH-imidazoles has been reported . This reaction involved the reaction of NBoc-imidamides with α-azidoenones at 120 °C in acetonitrile, yielding the desired imidazoles without the need for the addition of a catalyst .Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.65 .Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

- Pincer Palladium(II) and Nickel(II) Complexes : Chiral 3-(2′-imidazolinyl)anilines were synthesized from commercially available 3-nitrobenzoic acid, converted to chiral imidazoline and amine, respectively. These compounds were used to create unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes via aryl C–H bond activation, demonstrating potential in asymmetric synthesis and catalysis (Yang et al., 2011).

Material Science and Polymers

- Polyaniline and Ionic Liquids : The electropolymerization of aniline in imidazolium-based ionic liquids was accomplished, showing that these ionic liquids can act both as the reaction medium and dopants for polyaniline, affecting its electrochemical properties. This research opens up new possibilities for the use of polyaniline in electronic devices and sensors (Qu & Zeng, 2016).

Chemical Sensing

- Fluorescent Chemosensors for Aluminum Ions : Anthracene and pyrene-bearing imidazole derivatives were synthesized as efficient chemosensors for Al3+ ions, demonstrating high selectivity and sensitivity. This application is crucial for environmental monitoring and biological studies, where accurate detection of metal ions is necessary (Shree et al., 2019).

Corrosion Inhibition

- Imidazoline Derivatives as Corrosion Inhibitors : Novel imidazoline derivatives were investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating effective protection and elucidating the inhibition mechanism. This research is significant for industries dealing with corrosion management (Zhang et al., 2015).

Safety and Hazards

The safety data sheet for 2-(2-Imidazolyl)aniline Hydrochloride indicates that it is a combustible liquid . It may cause an allergic skin reaction and serious eye damage . It may also cause drowsiness or dizziness . It is suspected of causing genetic defects and is suspected of causing cancer . It causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, such as 2-(2-imidazolyl)aniline hydrochloride, have a broad range of chemical and biological properties . They are key components to functional molecules used in a variety of applications .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Propiedades

IUPAC Name |

2-(1H-imidazol-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNHVDTZRQDTNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)

![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)

![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)